L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
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Overview
Description
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It is characterized by the presence of multiple proline and ornithine residues, which are amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for efficiency and cost-effectiveness, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs of the original peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanylglycyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine: Similar in structure but contains a phenylalanine residue instead of glycine.
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-ornithine: Lacks the glycine residue present in the original compound.
Uniqueness
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties
Properties
CAS No. |
872438-55-6 |
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Molecular Formula |
C34H57N13O8 |
Molecular Weight |
775.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H57N13O8/c35-33(36)40-14-1-7-20(43-29(51)24-11-5-17-46(24)30(52)21-8-2-13-39-21)27(49)42-19-26(48)45-16-4-10-23(45)28(50)44-22(9-3-15-41-34(37)38)31(53)47-18-6-12-25(47)32(54)55/h20-25,39H,1-19H2,(H,42,49)(H,43,51)(H,44,50)(H,54,55)(H4,35,36,40)(H4,37,38,41)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
FRPWCKKLMZGYDI-OOPVGHQCSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N4CCC[C@H]4C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
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